(3AS,7aR)-octahydrofuro[3,2-c]pyridine
Description
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine |
InChI |
InChI=1S/C7H13NO/c1-3-8-5-6-2-4-9-7(1)6/h6-8H,1-5H2/t6-,7+/m0/s1 |
InChI Key |
TXUAGBMPDJZPAN-NKWVEPMBSA-N |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1OCC2 |
Canonical SMILES |
C1CNCC2C1OCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,7aR)-octahydrofuro[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan derivative with a pyridine derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used to facilitate the cyclization reaction. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
(3AS,7aR)-octahydrofuro[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like sodium halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium halides in the presence of a polar aprotic solvent like dimethyl sulfoxide
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated analogs.
Substitution: Halogenated derivatives
Scientific Research Applications
(3AS,7aR)-octahydrofuro[3,2-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which (3AS,7aR)-octahydrofuro[3,2-c]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzyme active sites or receptor proteins, modulating their activity. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (3aS,7aR)-octahydrofuro[3,2-c]pyridine with related compounds in terms of stereochemistry, functionalization, synthetic routes, and applications.
Stereochemical Variations
- (3aR,7aS)-Octahydrofuro[3,2-c]pyridine : This enantiomer is often obtained as a racemic mixture with the (3aS,7aR) form during hydrogenation reactions. X-ray crystallography confirms the distinct spatial arrangement of these enantiomers, which can influence binding affinity in biological targets (e.g., GSK-3β inhibition in compound 24, as reported in ) .
- rac-(3aR,7aS)-Octahydrofuro[3,2-c]pyridine Hydrochloride : The racemic hydrochloride salt form exhibits improved solubility compared to the free base, highlighting the role of salt formation in optimizing physicochemical properties .
Functional Group Modifications
- Its hydroxyl and ketone groups make it a precursor in asymmetric synthesis, contrasting with the nitrogen-rich furopyridine system .
- 4-Chlorofuro[3,2-c]pyridine : The chlorine substituent at position 4 enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate aryl- or heteroaryl-modified derivatives, a strategy less commonly applied to the parent this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
